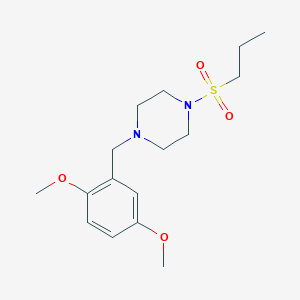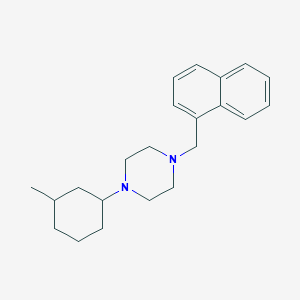![molecular formula C28H29N3O B10879656 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methylidene]amino}furan-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with diphenyl groups and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the diphenyl groups and the carbonitrile group. The final step involves the formation of the imine linkage with the azabicyclo compound.
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the Carbonitrile Group: This can be done using cyanation reactions, where a suitable leaving group is replaced by a cyano group.
Formation of the Imine Linkage: This involves the condensation of the furan derivative with the azabicyclo compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amine-substituted furan derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the azabicyclo moiety is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The carbonitrile group is often a key pharmacophore in drug design.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure. It may also find applications in the production of dyes and pigments.
作用機序
The mechanism by which 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azabicyclo moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
類似化合物との比較
Similar Compounds
- 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile
- 2-amino-4,5-diphenyl-3-furonitrile
- 4,5-diphenyl-2-[(E)-{[(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]methylidene}amino]furan-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with diphenyl and carbonitrile groups, along with the azabicyclo moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its potential and versatility.
特性
分子式 |
C28H29N3O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
4,5-diphenyl-2-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methylideneamino]furan-3-carbonitrile |
InChI |
InChI=1S/C28H29N3O/c1-27(2)14-22-15-28(3,17-27)18-31(22)19-30-26-23(16-29)24(20-10-6-4-7-11-20)25(32-26)21-12-8-5-9-13-21/h4-13,19,22H,14-15,17-18H2,1-3H3/b30-19+ |
InChIキー |
AWSVALBOQMCMAS-NDZAJKAJSA-N |
異性体SMILES |
CC1(CC2CC(C1)(CN2/C=N/C3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C)C |
正規SMILES |
CC1(CC2CC(C1)(CN2C=NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)

![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879596.png)
![(3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone](/img/structure/B10879603.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10879604.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10879620.png)
![2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10879623.png)
![16-(furan-2-yl)-4-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10879628.png)
![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10879641.png)
![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)

